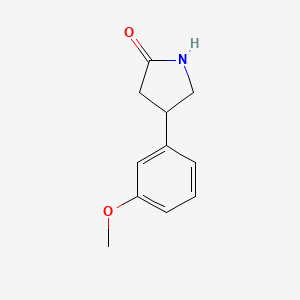
4-(3-甲氧基苯基)吡咯烷-2-酮
描述
The compound "4-(3-Methoxyphenyl)pyrrolidin-2-one" is a chemical structure that is related to various research areas, including the synthesis of novel compounds with potential pharmacological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications. These papers discuss compounds with the methoxyphenyl and pyrrolidinone moieties, which are relevant to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available starting materials. For instance, the synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one, a key intermediate for developing calcium channel antagonists, is achieved from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester . Similarly, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is accomplished via the rearrangement of chlorinated pyrrolidin-2-ones, indicating the versatility of pyrrolidinone derivatives in chemical transformations .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques, including X-ray crystallography and theoretical calculations. For example, the conformation of nootropic agents with a methoxybenzoyl-pyrrolidinone structure has been determined, showing that the five-membered ring adopts an envelope conformation . Additionally, the crystal structure of a tetra-substituted pyrrolidine ring compound has been described, providing insights into the spatial arrangement of substituents around the pyrrolidine core .
Chemical Reactions Analysis
The reactivity of pyrrolidinone derivatives is highlighted in the synthesis of various compounds. For instance, the acylation of pyrrolidine-2,4-diones leads to the formation of 3-acyltetramic acids, demonstrating the functionalization at specific positions on the pyrrolidinone ring . Moreover, the formation of metal-lustrous organic crystals from pyrrole derivatives containing a methoxyphenyl group suggests interesting reactivity that leads to unique physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "4-(3-Methoxyphenyl)pyrrolidin-2-one" are influenced by their molecular structure. The presence of methoxy and pyrrolidinone groups can affect the compound's solubility, melting point, and potential for forming crystals with specific lusters . Theoretical studies, such as those on 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, provide computational insights into geometric parameters, vibration frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of these compounds .
科学研究应用
晶体学研究
4-(3-甲氧基苯基)吡咯烷-2-酮及其衍生物一直是晶体学中的研究对象。Mohammat等人(2008年)和Zhou等人(2008年)进行的研究探索了相关化合物的晶体结构。这些研究提供了有关晶体格子内分子排列和相互作用的见解,这对于理解这些化合物的物理和化学性质至关重要(Mohammat et al., 2008),(Zhou et al., 2008)。
合成和药用应用
已经探索了4-(3-甲氧基苯基)吡咯烷-2-酮的各种衍生物的合成,以寻找潜在的药用应用。例如,Malawska等人(2002年)合成了一系列1-取代吡咯烷-2-酮衍生物,并测试了它们的抗心律失常和降压效果。他们的研究表明,某些化合物在这些领域表现出强大的活性,暗示了潜在的治疗应用(Malawska et al., 2002)。
抗菌和抗肿瘤剂
这种化合物的衍生物已被用作抗菌和抗肿瘤剂。Sundar等人(2011年)讨论了螺环吲哚-吡咯烷环系统,这种环系统常见于几种具有生物学意义的生物碱中,具有作为抗菌和抗肿瘤剂的应用。这突显了4-(3-甲氧基苯基)吡咯烷-2-酮衍生物在开发新的治疗剂方面的潜力(Sundar et al., 2011)。
构象和结构分析
已经进行了大量研究以了解这些化合物的构象和结构。Banerjee等人(2002年)等研究使用X射线分析和分子轨道方法分析了衍生物的结构和构象,为它们在设计新药物方面提供了宝贵的见解(Banerjee et al., 2002)。
材料科学
与4-(3-甲氧基苯基)吡咯烷-2-酮相关的化合物已被研究其在材料科学中的潜力。例如,Ogura等人(2006年)合成了各种衍生物以探索其独特的物理性质,例如形成具有金属光泽的有机晶体。这方面的研究为这些化合物在先进材料科学应用中打开了新的途径,特别是在开发新型有机晶体方面(Ogura et al., 2006)。
作用机制
Target of Action
4-(3-Methoxyphenyl)pyrrolidin-2-one is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .
未来方向
Pyrrolidin-2-ones, including “4-(3-Methoxyphenyl)pyrrolidin-2-one”, have potential applications in medicinal chemistry and pharmacology. They can serve as versatile scaffolds for the development of novel biologically active compounds . Future research could explore the synthesis of new pyrrolidin-2-one derivatives and their potential therapeutic applications.
属性
IUPAC Name |
4-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYBKTGQFCNOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496983 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)pyrrolidin-2-one | |
CAS RN |
38175-34-7 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



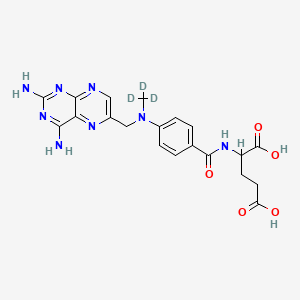

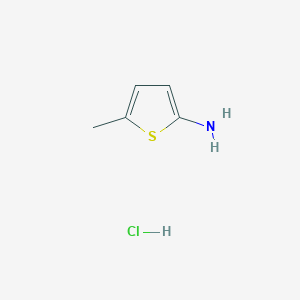
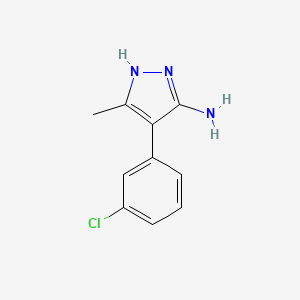
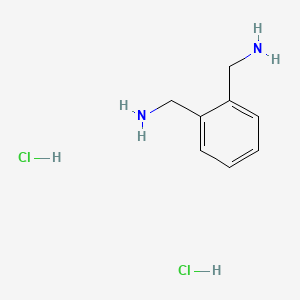
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)
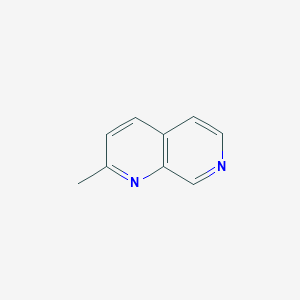
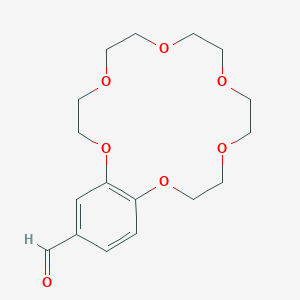
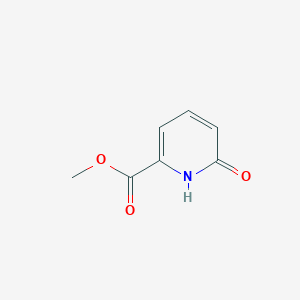

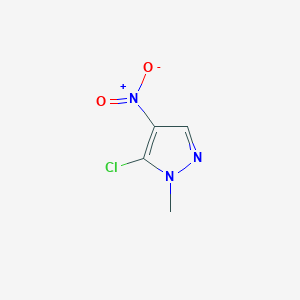
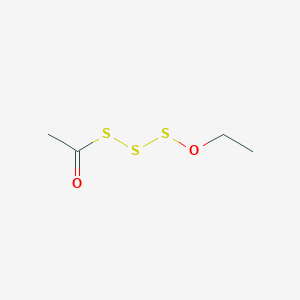
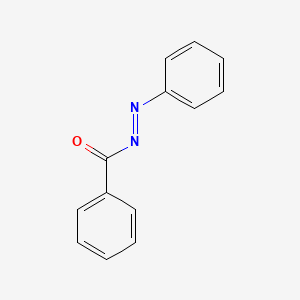
![6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1355561.png)